molecular formula C16H10N2OS B2735314 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 127204-71-1

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B2735314
CAS No.: 127204-71-1
M. Wt: 278.33
InChI Key: ZGEHAANCNDDLOT-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 127204-71-1) is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its fused heterocyclic scaffold is a privileged structure found in compounds with a wide range of biological activities. Recent research highlights its primary value as a key precursor in the design and synthesis of novel therapeutic agents. This aldehyde is notably used in the development of potential anticancer compounds , particularly as a building block for molecules designed to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . VEGFR-2 is a well-established target for anti-angiogenic cancer therapy, and derivatives of this core structure have demonstrated potent antiproliferative activity against aggressive breast cancer cell lines such as MDA-MB-231 . Furthermore, the scaffold is central to research in infectious diseases. Structural analogues, specifically 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives, have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL, which is comparable to standard drugs like isoniazid . These derivatives have also exhibited potent effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The compound's aldehyde functional group is crucial for further synthetic modification, often serving as a point for condensation with hydrazineylideneindolin-2-one and other moieties to create hybrid molecules with enhanced binding affinity and efficacy . The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHAANCNDDLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with benzaldehyde derivatives under acidic conditions, followed by cyclization and oxidation steps to form the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

Halogenation Reactions

The aldehyde-containing scaffold undergoes selective halogenation at the C-3 position under mild conditions.

Iodination

Reaction with aqueous TBHP (tert-butyl hydroperoxide) and molecular iodine in acetonitrile at 60°C yields 3-iodo-2-phenylbenzo[d]imidazo[2,1-b]thiazole (68% yield). This radical-mediated iodination preserves the aldehyde group while introducing iodine at the C-3 position .

Reaction Scheme

2-Phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde+I2TBHP, CH3CN3-Iodo derivative\text{this compound} + I_2 \xrightarrow{\text{TBHP, CH}_3\text{CN}} \text{3-Iodo derivative}

Chlorination

Chloramine-T (N-chloro-p-toluenesulfonamide) in solvent-free conditions at 80°C introduces chlorine at C-3 with 91% yield . The reaction is regioselective and avoids over-chlorination.

Reagent Conditions Product Yield
Chloramine-TSolvent-free, 80°C, 4h3-Chloro-2-phenylbenzo[d]imidazo[2,1-b]thiazole91%
I₂ + TBHPCH₃CN, 60°C, 6h3-Iodo derivative68%

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, forming hydrazones and propenone derivatives.

Hydrazone Formation

Condensation with aryl hydrazines in ethanol yields hydrazone derivatives. For example, reaction with 4-bromophenylhydrazine produces 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide (85% yield) .

Mechanism

RCHO+H2NNHRRCH=NNHR\text{RCHO} + \text{H}_2\text{NNHR} \rightarrow \text{RCH=NNHR}

Condensation Reactions

The aldehyde group facilitates cyclocondensation with ketones and amines to form spirothiazolidinones and triazole derivatives.

Spirothiazolidinone Formation

Reaction with mercaptoacetic acid in benzene under Dean-Stark conditions generates spirothiazolidinones (e.g., 5a-d , 6a-d ) with antimycobacterial activity (IC₉₀: 7.05 μM against M. tuberculosis) .

General Procedure

  • React with cyclic ketones (e.g., cyclohexanone) in ethanol.

  • Treat with mercaptoacetic acid to form spirothiazolidinones .

Triazole Derivatives

Click chemistry with azides under Cu(I) catalysis produces triazole-linked carboxamides, enhancing antitubercular activity (e.g., IT10 with IC₅₀: 2.32 μM) .

Oxidation to Carboxylic Acid

While not directly reported for this compound, analogous aldehydes oxidize to carboxylic acids using KMnO₄ or CrO₃.

Reduction to Alcohol

Sodium borohydride reduces the aldehyde to the corresponding primary alcohol, though yields and conditions for this specific compound require further validation.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of benzo[d]imidazo[2,1-b]thiazole derivatives, including 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, as promising anticancer agents. These compounds exhibit high cytotoxic effects against various cancer cell lines.

Case Studies

  • A study demonstrated that derivatives of benzo[d]imidazo[2,1-b]thiazole showed significant activity against human cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Another investigation focused on the synthesis of novel derivatives which displayed potent cytotoxicity against colorectal carcinoma cells (HCT116), indicating their potential for further development as anticancer drugs .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis and various viral pathogens.

Antitubercular Activity

  • Research has indicated that imidazo[2,1-b]thiazole derivatives are effective against Mycobacterium tuberculosis pantothenate synthetase, with compounds demonstrating IC50 values as low as 0.53 μM . This suggests a strong potential for these compounds in treating tuberculosis.
  • In vitro studies have confirmed the effectiveness of certain derivatives against both replicative and non-replicative forms of M. tuberculosis, enhancing their candidacy for further drug development .

Antiviral Activity

  • The antiviral properties of this compound have also been explored. Specific derivatives were found to inhibit Coxsackie B4 virus and Feline coronavirus, showcasing a broad spectrum of antiviral activity .

Mechanistic Insights and Structural Characteristics

The unique structure of this compound contributes to its biological activity. The presence of the aldehyde functional group allows for interactions with various biological targets, enhancing its efficacy as a drug candidate.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with proteins involved in disease pathways. These studies help elucidate the mechanism of action and guide further modifications to enhance activity .

Summary of Biological Activities

Activity Target Pathogen/Cell Line IC50/MIC Values
AnticancerHCT116 (Colorectal carcinoma)< 5.85 μM
AntitubercularMycobacterium tuberculosisIC50: 0.53 μM
AntiviralCoxsackie B4 virusNot specified
Feline coronavirusNot specified

Mechanism of Action

The mechanism of action of 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases, such as the Met receptor, which plays a crucial role in cell signaling pathways related to cancer progression. By blocking these pathways, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Substituent Variations at Position 2

a. 2-(4-Bromophenyl)-Benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

  • Structure : Substituted with a 4-bromophenyl group at position 2.
  • Synthesis : Prepared via formylation with DMF/POCl₃ after initial N-alkylation and cyclocondensation steps .

b. 6-(4-Phenylphenyl)-2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Structure : Features a biphenyl group and a partially saturated thiazole ring.

Functional Group Variations at Position 3

a. Imidazo[2,1-b]thiazole Adamantylthioureas

  • Structure : Replaces carbaldehyde with adamantylthiourea.
  • Activity : Exhibits significant cytotoxic activity (e.g., compound 3d against leukemia cells), suggesting thiourea’s role in enhancing apoptosis .

b. Imidazo[2,1-b]thiazole Acetamide Derivatives

  • Structure : Substituted with acetamide groups.
  • Activity : Acts as dual inhibitors of IGF-IR and EGFR, highlighting the importance of hydrogen-bonding motifs absent in the carbaldehyde derivative .

Fused Heterocyclic Systems

a. Thiazolo[3,2-b][1,2,4]triazoles

  • Structure : Bioisosteres of imidazo[2,1-b]thiazoles with a triazole ring.
  • Activity : Demonstrated anti-inflammatory properties, emphasizing how ring fusion alters pharmacokinetic profiles .

b. Imidazo[2,1-b][1,3,4]thiadiazole-Linked Oxindoles

  • Structure : Combines imidazo[2,1-b]thiadiazole with oxindole.
  • Activity : Potent tubulin polymerization inhibitors (e.g., compounds 7, 11, 15) with IC₅₀ values < 1 µM, surpassing the parent scaffold’s efficacy .

Key Research Findings

Anticancer Potential: The carbaldehyde derivative’s VEGFR inhibition is distinct from adamantylthioureas’ cytotoxic mechanisms, underscoring substituent-dependent target selectivity .

Synthetic Efficiency : Ultrasound-assisted synthesis of imidazo[2,1-b]thiazoles achieves higher yields (84–98%) compared to traditional methods .

Spatial Effects: Isomerism in indolinone-containing derivatives (e.g., Z vs. E isomers) significantly impacts antiviral activity, suggesting conformational sensitivity in target binding .

Biological Activity

2-Phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a compound belonging to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. The following sections detail its biological activities, including anticancer and antimycobacterial properties, supported by relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of benzo[d]imidazo[2,1-b]thiazole, including this compound.

  • Cytotoxic Effects : A study evaluating a series of benzo[d]imidazo[2,1-b]thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). Compounds derived from this scaffold exhibited inhibition rates of up to 81% compared to conventional treatments like tamoxifen .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that certain derivatives could induce G2/M phase arrest in cancer cells, effectively halting their proliferation. Furthermore, these compounds were shown to inhibit tubulin polymerization, a crucial process for cell division .
  • Case Study : In a specific case involving a derivative with a 4-nitrophenyl moiety (IT10), it displayed an IC50 value of 2.32 µM against Mycobacterium tuberculosis while showing no acute toxicity towards MRC-5 lung fibroblast cells at concentrations greater than 128 µM .

Antimycobacterial Activity

The antimycobacterial activity of this compound has been explored extensively.

  • In Vitro Efficacy : Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives have shown IC50 values as low as 0.53 µM , indicating potent antimycobacterial properties with minimal cytotoxicity observed at higher concentrations .
  • Selectivity : Notably, certain derivatives selectively inhibit Mtb without affecting non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic potential. This selectivity is crucial for minimizing side effects associated with broader-spectrum antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

CompoundSubstituentIC50 (µM)Activity
IT104-Nitrophenyl2.32Antimycobacterial
IT062,4-Dichlorophenyl2.03Antimycobacterial
6iAminoethoxy-Cytotoxicity MCF-7

Q & A

Q. What are the optimized synthetic protocols for 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde?

The synthesis of this compound has been optimized via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MsOH). Key steps include:

  • One-pot, three-component reaction : Combines aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under Michael addition conditions .
  • Cyclization optimization : Eaton’s reagent (2 mL) at 80°C yields 90–96% product, outperforming alternatives like FeCl₃ (no yield) or AlCl₃ (32% yield). Methane sulfonic acid fails under identical conditions .
  • Reaction monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction completion .

Q. How is the purity and structural integrity of synthesized compounds validated?

  • Analytical methods : Melting points are recorded via electrothermal 9200 apparatus. IR, ¹H/¹³C NMR, and mass spectrometry confirm functional groups and molecular weight .
  • Crystallography : Single-crystal X-ray diffraction verifies planar heterocyclic frameworks, as seen in fused benzoimidazothiazole derivatives .

Advanced Research Questions

Q. What methodologies address discrepancies in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Contradictions arise from structural modifications (e.g., substituent effects) and assay variability:

  • Antimicrobial vs. Anticancer Activity : 6-(4-Fluorophenyl) derivatives exhibit dual activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and prostate cancer (PC-3, log₁₀GI₅₀ < -8.00) .
  • Mechanistic insights : Radical scavenging experiments (e.g., TEMPO) differentiate between radical-mediated vs. non-radical pathways in functionalization reactions .

Q. How does computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : For example, compound FG-2 binds to protein 3IUB via hydrogen bonds (yellow), aromatic interactions (blue), and π-stacking (pink), validated by 3D/2D binding simulations .
  • DFT calculations : Correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity, guiding rational design .

Q. What strategies improve selectivity in C–H functionalization of imidazoheterocycles?

  • Photocatalytic methods : Organophotoredox catalysis enables regioselective acetoxymalonylation at C-3, yielding 4u–w (70–89%) without transition metals .
  • Substrate scope : Electron-deficient aryl groups enhance reactivity, while steric hindrance at C-6 reduces byproduct formation .

Methodological Guidelines for Experimental Design

Q. How to design assays for evaluating acetylcholinesterase (AChE) inhibition?

  • In vitro protocols : Use Ellman’s method with AChE enzyme, DTNB, and acetylthiocholine iodide. Compounds like 4d–4f show IC₅₀ values < 10 µM, validated by spectral data (¹H NMR, LC-MS) .
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .

Q. What are best practices for scaling up synthesis while maintaining yield?

  • Solvent-free conditions : Reduce waste and improve atom economy (e.g., Eaton’s reagent protocols achieve 90% yield at gram scale) .
  • Catalyst recycling : Cs₂CO₃-mediated cyclization retains >85% efficiency after three cycles in DMF .

Key Challenges and Future Directions

  • Data reproducibility : Variability in biological assays (e.g., NCI’s 60-cell line panel vs. primary cytotoxicity screens) necessitates standardized protocols .
  • Targeted delivery : Functionalization with PEGylated groups may enhance bioavailability, as seen in related imidazo[2,1-b]thiazole derivatives .

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